N'-[(1E,2E)-3-(2-furyl)-1-methylprop-2-enylidene]-2-(2-naphthylamino)acetohydrazide
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Overview
Description
N’-[(2E3E)-4-(FURAN-2-YL)BUT-3-EN-2-YLIDENE]-2-[(NAPHTHALEN-2-YL)AMINO]ACETOHYDRAZIDE is a complex organic compound that features both furan and naphthalene moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the furan ring, known for its biological activity, and the naphthalene ring, known for its stability and aromatic properties, makes this compound a unique subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2E3E)-4-(FURAN-2-YL)BUT-3-EN-2-YLIDENE]-2-[(NAPHTHALEN-2-YL)AMINO]ACETOHYDRAZIDE typically involves the condensation of a furan derivative with a naphthalene-based amine. One common method includes the use of 4-(furan-2-yl)but-3-en-2-one as a starting material, which undergoes a condensation reaction with 2-naphthylamine in the presence of an acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N’-[(2E3E)-4-(FURAN-2-YL)BUT-3-EN-2-YLIDENE]-2-[(NAPHTHALEN-2-YL)AMINO]ACETOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
N’-[(2E3E)-4-(FURAN-2-YL)BUT-3-EN-2-YLIDENE]-2-[(NAPHTHALEN-2-YL)AMINO]ACETOHYDRAZIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N’-[(2E3E)-4-(FURAN-2-YL)BUT-3-EN-2-YLIDENE]-2-[(NAPHTHALEN-2-YL)AMINO]ACETOHYDRAZIDE is not fully understood but is believed to involve interactions with various molecular targets. The furan ring can participate in electron transfer reactions, while the naphthalene ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(furan-2-yl)but-3-en-2-one: A simpler furan derivative with similar reactivity.
2-naphthylamine: A naphthalene-based amine with potential biological activity.
Furan-2,3-dione: An oxidized derivative of furan with distinct chemical properties.
Uniqueness
N’-[(2E3E)-4-(FURAN-2-YL)BUT-3-EN-2-YLIDENE]-2-[(NAPHTHALEN-2-YL)AMINO]ACETOHYDRAZIDE is unique due to the combination of the furan and naphthalene rings in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H19N3O2 |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-[(E)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]-2-(naphthalen-2-ylamino)acetamide |
InChI |
InChI=1S/C20H19N3O2/c1-15(8-11-19-7-4-12-25-19)22-23-20(24)14-21-18-10-9-16-5-2-3-6-17(16)13-18/h2-13,21H,14H2,1H3,(H,23,24)/b11-8+,22-15+ |
InChI Key |
NJGJNLYYIRGPDT-QIHXSDHKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CNC1=CC2=CC=CC=C2C=C1)/C=C/C3=CC=CO3 |
Canonical SMILES |
CC(=NNC(=O)CNC1=CC2=CC=CC=C2C=C1)C=CC3=CC=CO3 |
solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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